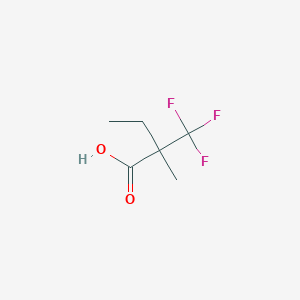

2-Methyl-2-trifluoromethyl-butyric acid

Description

Significance of Fluorine and Trifluoromethyl Groups in Organic Chemistry and Medicinal Chemistry Research

The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry and materials science. uni.lu Fluorine, being the most electronegative element, and the trifluoromethyl group, with its strong electron-withdrawing nature, can profoundly alter the physicochemical properties of a parent compound. nih.gov

The trifluoromethyl (CF3) group is a cornerstone of modern molecular design, offering a unique combination of properties that are highly sought after in research. uni.lu Its strong inductive effect can significantly increase the acidity of a nearby carboxylic acid group. In medicinal chemistry research, the CF3 group is often employed to enhance metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. uni.lu Furthermore, the lipophilicity of the CF3 group can improve a molecule's ability to permeate biological membranes, a critical factor in the development of new therapeutic agents. The steric bulk of the trifluoromethyl group, while not excessively large, can also play a crucial role in dictating the conformation of a molecule and its binding affinity to biological targets. uni.lu

Table 1: Comparative Properties of Methyl and Trifluoromethyl Groups

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) |

|---|---|---|

| Van der Waals Radius | ~2.0 Å | ~2.7 Å |

| Electronegativity (Pauling Scale) | ~2.20 (for Carbon) | ~3.98 (for Fluorine) |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing |

This table presents generally accepted comparative values to illustrate the influence of these groups on molecular properties.

α-Substituted carboxylic acids are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. organic-chemistry.org Methodologies for the synthesis of these compounds are diverse and well-established, often involving the alkylation of enolates derived from carboxylic acids or their synthetic equivalents. The introduction of substituents at the α-position allows for the construction of chiral centers and the tuning of electronic and steric properties. In recent years, significant research has focused on the development of stereoselective methods for the synthesis of α-substituted carboxylic acids, enabling the preparation of enantiomerically pure compounds for various applications, including the synthesis of natural products and pharmaceuticals. The development of methods for the α-trifluoromethylation of carboxylic acids is an active area of research, with several innovative strategies emerging. tau.ac.il

Research Rationale for 2-Methyl-2-trifluoromethyl-butyric Acid

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests a compelling rationale for its investigation in academic research. This rationale is rooted in its unique structural features and its potential as a specialized building block in organic synthesis.

The most striking feature of this compound is the presence of a quaternary chiral center at the α-position. This carbon atom is bonded to four different substituents: a methyl group, an ethyl group, a trifluoromethyl group, and a carboxyl group. The creation of such a sterically congested and electronically distinct quaternary stereocenter presents a significant challenge in synthetic organic chemistry.

The presence of the trifluoromethyl group introduces a strong stereoelectronic effect, influencing the bond angles and lengths around the chiral center. The high electronegativity of the fluorine atoms polarizes the C-CF3 bond, which in turn affects the acidity of the carboxylic acid proton. The synthesis of this compound in an enantiomerically pure form would be a notable achievement, requiring sophisticated asymmetric synthesis methodologies. The resolution of the racemic mixture or the development of an asymmetric synthesis would provide access to two distinct enantiomers, each with potentially unique biological activities or applications as chiral ligands or catalysts.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C6H9F3O2 |

| Molecular Weight | 170.13 g/mol |

| pKa | ~2-3 |

Note: These values are estimations based on the chemical structure and have not been experimentally verified in published literature. The pKa is predicted to be lower (more acidic) than its non-fluorinated analog, 2-methylbutyric acid (pKa ~4.8), due to the electron-withdrawing effect of the CF3 group.

The structure of this compound makes it a potentially valuable intermediate in the synthesis of more complex molecules. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, alcohols, and ketones. The presence of the chiral quaternary center decorated with a trifluoromethyl group could be strategically incorporated into larger molecules to impart specific properties.

In the context of medicinal chemistry research, the introduction of this fragment could lead to the development of novel drug candidates with enhanced metabolic stability and membrane permeability. The unique stereochemical and electronic nature of this building block could also be exploited in the design of new chiral catalysts or ligands for asymmetric synthesis. The development of a practical and scalable synthesis of this compound would undoubtedly open up new avenues for research in various areas of organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(trifluoromethyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-3-5(2,4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQSDUJEHJTRDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 2 Trifluoromethyl Butyric Acid and Its Precursors

General Synthetic Routes

The final step in many synthetic sequences toward 2-Methyl-2-trifluoromethyl-butyric acid is the hydrolysis of a corresponding ester derivative. This transformation is crucial for unmasking the carboxylic acid functionality from a protected form, which is often necessary to ensure compatibility with preceding reaction conditions.

Hydrolysis of Ester Derivatives

The synthesis of this compound can be effectively achieved through the hydrolysis of its ester precursors. Ester derivatives, such as methyl or ethyl esters, serve as common intermediates in multi-step syntheses. The hydrolysis cleaves the ester bond (R-CO-OR') to yield the carboxylic acid (R-CO-OH) and an alcohol (R'-OH). This approach is particularly prevalent after purification of the ester, which is often more amenable to techniques like distillation or chromatography than the final acid product. For instance, α-alkylated esters can be synthesized and then hydrolyzed to produce the desired enantiomerically enriched carboxylic acid. researchgate.net

Acidic and Basic Hydrolysis Conditions

Acidic Hydrolysis: Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester in the presence of a strong acid, such as dilute sulfuric acid or hydrochloric acid, with an excess of water. For example, the hydrolysis of a polymeric ester to form (S)-2-methyl butanoic acid has been demonstrated using para-toluene sulphonic acid. researchgate.net

Basic Hydrolysis (Saponification): This method involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is irreversible as the carboxylate salt is formed. A subsequent acidification step is required to protonate the salt and yield the final carboxylic acid. A notable example in a related context is the hydrolysis of trifluoromethyl-substituted N-acyl oxazolidinones, which can be readily cleaved using a lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) reagent system to afford the corresponding carboxylic acids with high retention of stereochemical integrity. nih.gov

Asymmetric Synthesis Approaches

Creating the chiral quaternary carbon center of this compound in an enantioselective manner requires advanced synthetic strategies. Chiral auxiliary-mediated alkylations are a prominent and effective method for achieving this goal.

Chiral Auxiliary-Mediated Alkylation Strategies

This powerful strategy involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate. The auxiliary directs the stereochemical outcome of a subsequent alkylation reaction, after which it is cleaved to yield the enantiomerically enriched product. This method has been successfully applied in the synthesis of various chiral molecules. rsc.orgacs.org

A leading methodology for the asymmetric synthesis of diverse α-amino acids utilizes the alkylation of chiral nickel(II) complexes derived from glycine (B1666218) Schiff bases. nih.gov These square-planar Ni(II) complexes function as chiral equivalents of nucleophilic glycine. researchgate.net The general approach involves the deprotonation of the glycine α-carbon to form a nucleophilic enolate, which is then alkylated. The stereoselectivity of the alkylation is controlled by the chiral ligand coordinated to the nickel center.

While directly applied to amino acid synthesis, the principles can be extended to the formation of other α-substituted chiral centers. The process typically involves:

Formation of a Schiff base from glycine and a chiral ligand, which then coordinates with Ni(II). nih.gov

Alkylation of the complex under basic conditions. nih.gov

Decomposition of the complex, often with aqueous HCl, to release the α-substituted product. nih.gov

High yields and excellent diastereoselectivity (up to 98.8% de) have been reported for the alkylation of these complexes. nih.gov The stereochemical outcome is influenced by the structure of the chiral ligand, which often features a proline-derived backbone. researchgate.net

Table 1: Asymmetric Alkylation via Ni(II) Glycine Schiff Base Complex

| Step | Description | Key Reagents/Conditions | Reported Efficiency | Citation |

|---|---|---|---|---|

| 1. Complex Formation | Synthesis of a chiral Ni(II) complex from a glycine Schiff base and a chiral ligand. | Ni(II) salts, Glycine, Chiral Ligand (e.g., (S)-2-[N-(N′-benzylprolyl)amino]benzophenone) | High Yield | nih.gov, researchgate.net |

| 2. Alkylation | C-alkylation of the complex with an alkyl halide. | Alkyl Halide, Base (e.g., NaOMe) | up to 98.1% yield | nih.gov |

| 3. Diastereoselectivity | The chiral ligand directs the incoming alkyl group to one face of the enolate. | - | up to 98.8% de | nih.gov |

| 4. Product Release | Hydrolysis of the alkylated complex to release the product and recover the ligand. | Aqueous HCl | Good to excellent | nih.gov |

Evans' oxazolidinones are among the most widely utilized chiral auxiliaries in asymmetric synthesis. rsc.orgnih.gov In this method, the chiral auxiliary is acylated to form an N-acyl oxazolidinone. Deprotonation with a suitable base generates a chiral enolate, which then undergoes diastereoselective alkylation.

For the synthesis of trifluoromethylated compounds, a process involving the trifluoromethylation of a zirconium enolate derived from an N-acyl oxazolidinone has been developed. nih.gov The key steps are:

Formation of a zirconium enolate from the chiral N-acyl oxazolidinone.

A Ru-catalyzed radical addition of a trifluoromethyl source (e.g., iodotrifluoromethane) to the enolate.

Hydrolytic removal of the chiral auxiliary (e.g., with LiOH/H₂O₂) to yield the enantiomerically enriched carboxylic acid and recover the auxiliary. nih.gov

This method provides the desired product in good yields with high stereochemical retention. nih.gov Sultams, which are cyclic sulfonamides, function as another class of effective chiral auxiliaries in a similar fashion to oxazolidinones, offering a reliable alternative for controlling stereochemistry during alkylation reactions.

Table 2: Asymmetric Trifluoromethylation using an Oxazolidinone Auxiliary

| Step | Description | Key Reagents/Conditions | Reported Efficiency | Citation |

|---|---|---|---|---|

| 1. Enolate Formation | Generation of a metal enolate from a chiral N-acyl oxazolidinone. | N-acyl oxazolidinone, Zirconium reagent | - | nih.gov |

| 2. Trifluoromethylation | Radical addition of a CF₃ group to the enolate. | CF₃I, Ru(II) catalyst | Good yields | nih.gov |

| 3. Auxiliary Removal | Hydrolysis to cleave the auxiliary and form the carboxylic acid. | LiOH, H₂O₂ | High yields, high retention of stereochemistry | nih.gov |

| 4. Auxiliary Recovery | The chiral auxiliary is recovered in nearly quantitative yield. | - | Nearly quantitative | nih.gov |

Stereoselective Ring-Opening Reactions of Fluorinated Heterocycles

The stereocontrolled synthesis of complex molecules often relies on ring-opening reactions of strained heterocyclic systems. This approach allows for the installation of multiple stereocenters with high precision.

Utilizing Trifluoromethylated Aziridines

The ring-opening of chiral aziridines serves as a powerful method for asymmetric synthesis, as these three-membered rings can undergo nucleophilic attack to yield a variety of functionalized amine derivatives. nih.govnih.gov The reaction is often highly regioselective, with the nucleophile attacking the less substituted carbon atom of the aziridine (B145994) ring. nih.gov

In the context of synthesizing precursors for α-trifluoromethyl α-amino acids, which are closely related to this compound, the use of trifluoromethylated aziridines is a key strategy. Chiral aziridines are valuable intermediates for creating biologically significant compounds because they readily undergo nucleophilic ring-opening reactions. nih.gov For instance, the reaction of an appropriately substituted trifluoromethylated aziridine with an organometallic reagent, such as a Grignard or organocuprate reagent, can introduce the ethyl group necessary for the butyric acid skeleton. This process occurs with inversion of configuration at the carbon atom undergoing attack, allowing for a high degree of stereocontrol.

Brønsted Acid-Promoted C-sp³-H Functionalization Routes

Direct functionalization of C(sp³)–H bonds is an increasingly important strategy in organic synthesis due to its atom and step economy. rsc.org While transition-metal catalysis is common for such transformations, Brønsted acid-catalyzed methods offer a metal-free alternative. rsc.orgresearchgate.net

For the synthesis of this compound, a hypothetical Brønsted acid-catalyzed C-H functionalization could be envisioned starting from 2-methylbutyric acid or a suitable derivative. This approach is challenging due to the inert nature of the tertiary C-H bond at the C2 position. The strategy would likely involve the generation of a highly reactive intermediate that can undergo trifluoromethylation.

One plausible, albeit advanced, route could involve an oxidative C-H methylation-type strategy in reverse. nih.gov More directly, a Brønsted acid could be used to catalyze the addition of a precursor to an in situ-generated electrophilic species. For example, a Brønsted acid-catalyzed addition of 2-alkylazaarenes to N-sulfonylimines has been demonstrated as a method for C(sp³)–H bond functionalization. rsc.org Adapting this logic, one might envision a scenario where a silyl (B83357) enol ether derived from a 2-methylbutyric ester reacts with an electrophilic trifluoromethyl source under Brønsted acid catalysis. However, direct trifluoromethylation of an unactivated tertiary C-H bond using this method remains a significant synthetic hurdle. A more common approach involves the functionalization of C-H bonds that are activated, for example, being adjacent to a heteroatom. nih.govnih.gov

Enantioselective Hydrogenation of Unsaturated Precursors

Asymmetric hydrogenation is a cornerstone of stereoselective synthesis, allowing for the efficient creation of chiral centers from prochiral olefins. This method is particularly powerful for producing enantiomerically pure amino acids and their derivatives. chimia.ch

To synthesize this compound enantioselectively, one can design an unsaturated precursor, such as (Z)- or (E)-2-(trifluoromethyl)-2-butenoic acid or its ester. The asymmetric hydrogenation of this substrate using a chiral transition-metal catalyst would then establish the stereocenter at the C2 position.

The success of this approach hinges on the selection of an appropriate chiral catalyst, typically based on rhodium or ruthenium, with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). These catalysts coordinate to the double bond and the carboxyl group of the substrate, creating a chiral environment that directs the addition of hydrogen to one face of the double bond. This methodology has been successfully applied to the synthesis of various fluorinated amino acids. chimia.ch For the specific target, the reaction would involve the hydrogenation of an unsaturated ester, followed by hydrolysis to yield the final carboxylic acid.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Rh(I)-Chiral Phosphine | Fluorinated dehydroamino acids | Chiral fluorinated amino acids | >99% | chimia.ch |

Synthesis of Key Intermediates and Precursors

The construction of the target molecule is highly dependent on the availability of key fluorinated building blocks. Efficient routes to trifluoromethylated ketones, esters, and chiral amino acids are therefore essential.

Strategies for Trifluoromethylated Ketones and Esters

Trifluoromethyl ketones (TFMKs) are valuable synthetic intermediates that can be converted into the desired carboxylic acid through various transformations, such as the haloform reaction or Baeyer-Villiger oxidation. beilstein-journals.org A primary method for synthesizing TFMKs is the nucleophilic trifluoromethylation of esters. nih.gov

A straightforward approach involves the reaction of a suitable ester, such as ethyl butyrate, with a trifluoromethylating agent. One effective, modern method utilizes fluoroform (HCF₃), an inexpensive feedstock gas, in combination with a strong base like potassium hexamethyldisilazide (KHMDS) in a glyme solvent at low temperatures. beilstein-journals.orgnih.gov This procedure has been shown to be effective for a range of aromatic and aliphatic methyl esters, converting them into the corresponding trifluoromethyl ketones in good yields. beilstein-journals.orgnih.gov For the synthesis of a precursor to this compound, the starting material would be an ester of 2-methylbutanoic acid.

Another strategy involves the trifluoroacetylation of an enolate. Enolizable carboxylic acids can be converted in a single step to trifluoromethyl ketones by treatment with LDA to form an enediolate, which is then trifluoroacetylated with a reagent like ethyl trifluoroacetate. organic-chemistry.org

| Method | Substrate | Reagents | Product | Yield | Reference |

| Nucleophilic Trifluoromethylation | Methyl 2-naphthoate | HCF₃, KHMDS, triglyme | 2-(Trifluoroacetyl)naphthalene | 92% | beilstein-journals.org |

| Trifluoroacetylation of Enediolates | Enolizable Carboxylic Acids | LDA, EtO₂CCF₃ | Trifluoromethyl ketone | Good | organic-chemistry.org |

| Fluoroarene-mediated Trifluoromethylation | Carboxylic Acids | Fluoroarene, CF₃-source | Trifluoromethyl ketone | N/A | organic-chemistry.org |

Routes to Chiral Fluorinated Amino Acid Building Blocks

Chiral α-trifluoromethyl α-amino acids are highly valuable building blocks in medicinal chemistry and can serve as direct precursors to this compound through deamination. nih.goved.ac.uk Several synthetic strategies exist to access these chiral compounds.

One of the most prominent methods is the asymmetric Strecker reaction. nih.gov This involves the reaction of a trifluoromethyl ketimine (derived from a trifluoromethyl ketone) with a cyanide source in the presence of a chiral catalyst. The resulting α-aminonitrile is then hydrolyzed to afford the chiral α-trifluoromethyl α-amino acid.

Enzymatic resolution offers another powerful route. A racemic mixture of a fluorinated α,α-disubstituted-α-amino acid amide can be treated with an enzyme that selectively hydrolyzes one enantiomer to the corresponding acid, leaving the other enantiomer as the unreacted amide. chimia.ch The two enantiomers can then be separated, providing access to both (R) and (S) configurations with very high enantiomeric excess. chimia.ch

Cross-coupling reactions have also been employed to create fluorinated aromatic amino acids, which demonstrates the versatility of synthetic approaches in this field. nih.gov For aliphatic systems, methods often start from chiral precursors, such as L- or D-serine, followed by fluorination and further modification to build the desired carbon skeleton. nih.gov

| Method | Precursor Type | Key Transformation | Product Type | Reference |

| Asymmetric Strecker Reaction | Trifluoromethyl ketimines | Cyanation with chiral catalyst | Chiral α-CF₃-α-amino acids | nih.gov |

| Enzymatic Resolution | Racemic fluorinated amino acid amides | Selective enzymatic hydrolysis | Enantiomerically pure amino acids and amides | chimia.ch |

| Cross-Coupling | Halo-amino acid derivatives | Negishi or Suzuki coupling | Fluorinated aromatic amino acids | nih.gov |

Optimization and Scale-Up Considerations in Laboratory Synthesis

Optimizing the laboratory synthesis of complex molecules like this compound and its precursors is crucial for achieving high yield, purity, and reproducibility. Key parameters for optimization include reagent stoichiometry, temperature, reaction time, and concentration. For instance, in fluoroalkylation reactions, increasing catalyst loading or the amount of the fluoroalkyl source can enhance reaction rates and yields, potentially reducing side reactions that occur over longer reaction times. nih.gov

When transitioning from laboratory-scale to larger-scale synthesis, several factors must be considered. Heat management becomes critical, as exothermic reactions that are easily controlled in small flasks can lead to dangerous temperature spikes in larger reactors. Purification methods must also be adapted; while chromatography is common in the lab, techniques like crystallization and distillation are more practical for larger quantities.

A modern approach to scale-up is the use of continuous flow chemistry. acs.orgnih.gov In this technique, reagents are continuously pumped through a reactor, often a heated coil or a microreactor. This methodology offers superior control over reaction parameters like temperature and mixing, enhances safety, and can lead to higher yields and purity. nih.gov Telescoped processes, where the output from one reactor flows directly into the next for a subsequent reaction without isolating intermediates, can significantly improve efficiency and reduce waste. acs.orgnih.gov For example, a continuous flow process could be designed for the α-functionalization of a carboxylic acid surrogate followed by amidation or esterification in a telescoped sequence. acs.org

Solvent and Base Effects on Reaction Outcomes

The choice of solvent and base is paramount in directing the course and efficiency of reactions involving the synthesis of fluorinated compounds. These reagents can influence reaction rates, yields, and even the type of product formed.

Solvent Effects: The polarity and coordinating ability of the solvent play a critical role. In trifluoromethylation reactions using cadmium reagents, a strong solvent influence is observed. Solvents with high donor ability, such as dimethylformamide (DMF) or pyridine, favor trifluoromethylation, whereas other solvents might lead to fluorination as the main reaction pathway. psu.edu In contrast, solvents with lower donor numbers, like acetonitrile (B52724) or ethers, also permit trifluoromethylation to occur. psu.edu

Fluorinated alcoholic solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have emerged as remarkable media for enabling challenging C–H activation reactions, often improving reactivity and selectivity. rsc.org In other cases, such as a phototandem trifluoromethylation/cyclization, ethanol (B145695) proved to be the optimal solvent over others like acetonitrile, dichloromethane (B109758) (DCM), or dimethyl sulfoxide (B87167) (DMSO). acs.org The solvent can also impact the stability of reactive intermediates; polar protic solvents are known to stabilize ionic species, which can accelerate SN1-type reactions but may slow down SN2 reactions by solvating the nucleophile. libretexts.org

Base Effects: The nature and stoichiometry of the base are crucial for generating reactive intermediates like enolates while avoiding undesirable side reactions. In the defluorinative alkylation of trifluoromethyl alkenes, the reaction can be achieved with only a catalytic amount of a base like cesium carbonate (Cs₂CO₃). researchgate.netresearchgate.net Strong, non-nucleophilic bases such as potassium bis(trimethylsilyl)amide (KHMDS) are effective for the trifluoromethylation of methyl esters using fluoroform as the CF₃ source. nih.gov For the synthesis of α-trifluoromethyl esters from α-chloro aldehydes via N-Heterocyclic Carbene (NHC) catalysis, an organic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) is employed to facilitate the formation of the key enolate intermediate. chemistryviews.org

The following table summarizes the effects of different bases in relevant synthetic transformations.

| Base | Reaction Type | Substrate/Reagent | Solvent | Effect/Observation | Reference |

| Cesium Carbonate (Cs₂CO₃) | Defluorinative Alkylation | Trifluoromethyl Alkenes | DMSO | Catalytic amount enables nucleophilic substitution. | researchgate.netresearchgate.net |

| Potassium Carbonate (K₂CO₃) | Defluorinative Alkylation | Trifluoromethyl Alkenes | DMSO | Less effective than Cs₂CO₃, lower yield. | researchgate.net |

| Sodium Hydride (NaH) | Defluorinative Alkylation | Trifluoromethyl Alkenes | DMSO | Less effective than Cs₂CO₃, lower yield. | researchgate.net |

| Potassium tert-Butoxide (t-BuOK) | Defluorinative Alkylation | Trifluoromethyl Alkenes | DMSO | Less effective than Cs₂CO₃, lower yield. | researchgate.net |

| KHMDS | Nucleophilic Trifluoromethylation | Methyl Esters / Fluoroform | Triglyme | Effective for generating CF₃⁻ from fluoroform. | nih.gov |

| DBN | NHC-Catalyzed Trifluoromethylation | α-Chloro Aldehydes / Togni's Reagent | MeOH/DCM | Efficiently forms enolate from acyl-azolium intermediate. | chemistryviews.org |

Stereochemical Purity Enhancement Techniques

Creating the chiral quaternary center of this compound with high stereochemical purity is a primary challenge. The main strategies to achieve this are the use of chiral auxiliaries and asymmetric catalysis, often supplemented by purification techniques like crystallization.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org For the synthesis of chiral α-substituted carboxylic acids, oxazolidinones (often called Evans auxiliaries) are commonly used. nih.govsigmaaldrich.com A potential route to enantiomerically pure this compound would involve:

Attaching a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) to a precursor acid like 2-trifluoromethylpropanoic acid.

Deprotonation with a strong base to form a chiral zirconium or lithium enolate.

Diastereoselective alkylation of this enolate with an ethyl halide. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, establishing the desired stereochemistry at the α-carbon.

Hydrolytic removal of the auxiliary (e.g., with lithium hydroxide/hydrogen peroxide) to yield the target carboxylic acid with high enantiomeric purity and recovery of the valuable auxiliary. nih.gov

Pseudoephedrine is another effective chiral auxiliary that functions similarly, forming a chiral amide that can be selectively alkylated. wikipedia.org

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Catalytic Asymmetric Alkylation: A ruthenium-catalyzed radical addition to zirconium enolates derived from N-acyl oxazolidinones provides a pathway to α-fluoroalkylated products with high diastereoselectivity. nih.gov

Catalytic Asymmetric Trifluoromethylation: While more challenging, methods exist for the enantioselective trifluoromethylation of carbonyl compounds. For instance, N-heterocyclic carbene (NHC) catalysis has been used for the trifluoromethylation of α-chloro aldehydes, with an enantioselective version affording products with good enantiomeric excess (ee). organic-chemistry.org

Synthesis via Chiral Precursors: An alternative is to synthesize a chiral precursor using asymmetric catalysis. For example, chiral α-trifluoromethyl boronic acids can be prepared via organocatalytic homologation using BINOL-derived catalysts. digitellinc.com These versatile intermediates could then be further elaborated to the target acid.

Diastereomeric Crystallization: When a reaction produces a mixture of diastereomers, it is often possible to enhance the stereochemical purity by crystallization. One diastereomer is typically less soluble than the other, allowing it to be selectively crystallized from the solution. This practical technique was used to obtain an α-trifluoromethylated alcohol with >99.5:0.5 diastereomeric ratio from an initial 86:14 mixture. nih.gov

The table below outlines various techniques for enhancing stereochemical purity.

| Technique | Methodology | Example Application | Key Features | Reference |

| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric fluoroalkylation of N-acyl oxazolidinones. | High diastereoselectivity, auxiliary is recoverable. | nih.gov |

| Chiral Auxiliary | Pseudoephedrine | Asymmetric alkylation of amides. | Forms a rigid chelated enolate to direct alkylation. | wikipedia.org |

| Asymmetric Catalysis | Ru-Catalyzed Radical Addition | Fluoroalkylation of zirconium enolates. | Direct, one-step chloro- or fluoroalkylation of N-acyl oxazolidinones. | nih.gov |

| Asymmetric Catalysis | Organocatalysis (BINOL) | Synthesis of chiral α-trifluoromethyl boronic acids. | Creates versatile chiral building blocks. | digitellinc.com |

| Asymmetric Catalysis | Organocatalysis (Proline) | Mannich-type reaction of trifluoromethyl aldimines. | Temperature can control syn/anti diastereoselectivity. | nih.gov |

| Purification | Diastereoselective Crystallization | Separation of diastereomeric α-trifluoromethylated alcohols. | Practical method to achieve high diastereomeric purity. | nih.gov |

Reactivity and Reaction Mechanisms of 2 Methyl 2 Trifluoromethyl Butyric Acid

Carboxylic Acid Functional Group Reactivity

The carboxyl group (-COOH) is the primary site for many characteristic reactions of this molecule, including derivatization into esters and amides and reduction to the corresponding alcohol. However, the significant steric hindrance imposed by the adjacent quaternary carbon, which is substituted with both a methyl and a trifluoromethyl group, profoundly influences the conditions required for these transformations.

Esterification and amidation are fundamental derivatization reactions for carboxylic acids. For sterically hindered acids like 2-Methyl-2-trifluoromethyl-butyric acid, standard methods such as Fischer esterification—which involves heating the acid with an alcohol under acidic catalysis—are often slow and inefficient. libretexts.orgmasterorganicchemistry.com The bulky substituents surrounding the carbonyl carbon impede the approach of the nucleophilic alcohol or amine. libretexts.org

To overcome this steric hindrance, more potent activating agents and specialized coupling reagents are necessary.

Esterification Strategies:

Acyl Chloride Formation: A common strategy is to first convert the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with alcohols, even bulky ones, to form the desired ester. solubilityofthings.comkhanacademy.org

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate esterification by activating the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is then attacked by the alcohol. khanacademy.org

Amidation Strategies: The formation of amides from this compound also faces challenges due to steric congestion. chimia.ch Direct condensation with amines is typically not feasible without activating the carboxyl group.

Coupling Reagents: A wide array of modern coupling reagents developed for peptide synthesis can be employed. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can efficiently promote amidation for hindered substrates. organic-chemistry.org

Mixed Anhydrides: Activating the carboxylic acid by forming a mixed anhydride, for instance with methanesulfonyl chloride, provides a route to N-methoxy-N-methyl (Weinreb) amides, which are valuable synthetic intermediates. organic-chemistry.org

Boron-Based Reagents: Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of various carboxylic acids, including hindered examples, with a broad range of amines. acs.org

The table below summarizes common methods for the derivatization of sterically hindered carboxylic acids.

| Reaction | Reagent(s) | Conditions | Typical Yields | Reference(s) |

| Esterification | SOCl₂ then R'OH/Pyridine | Two steps, mild to moderate temp. | Good to Excellent | solubilityofthings.comkhanacademy.org |

| Esterification | R'OH, DCC, DMAP | One pot, 0°C to RT | Good | khanacademy.org |

| Amidation | Amine, HBTU, Base | One pot, RT | Very Good | organic-chemistry.org |

| Weinreb Amidation | MsCl, Et₃N, then Me(OMe)NH | Two steps, 0°C | Good | organic-chemistry.org |

| Amidation | Amine, B(OCH₂CF₃)₃ | One pot, elevated temp. | Good to Excellent | acs.org |

This table is illustrative of methods for sterically hindered acids and not based on specific experimental data for this compound.

The reduction of carboxylic acids to primary alcohols is a fundamental transformation. Due to the low reactivity of the carboxyl group, strong reducing agents are required. For a sterically hindered and electronically modified acid like this compound, this holds true.

Lithium Aluminum Hydride (LiAlH₄): This is the classic and most common reagent for reducing carboxylic acids. It is powerful enough to reduce even hindered acids to their corresponding primary alcohols, in this case, 2-methyl-2-trifluoromethyl-1-butanol. The reaction proceeds via a nucleophilic acyl substitution mechanism where hydride ions replace the hydroxyl group, forming an aldehyde intermediate which is then immediately reduced further. libretexts.org

Borane Reagents: Borane (BH₃) and its complexes (e.g., BH₃·THF) are also effective for reducing carboxylic acids and are often more selective than LiAlH₄, though the steric hindrance in the target molecule may necessitate harsher conditions.

Catalytic Hydrogenation: While less common for direct acid reduction, certain catalytic systems have been developed. For instance, a system using ammonia-borane with catalytic TiCl₄ has been shown to reduce a wide range of carboxylic acids, including those with electron-withdrawing groups like trifluoromethyl, to their corresponding alcohols. acs.org

The expected reduction product is 2-methyl-2-trifluoromethyl-1-butanol.

Trifluoromethyl Group-Induced Reactivity

The trifluoromethyl (CF₃) group is not merely a sterically bulky substituent; it is a powerful electron-withdrawing group that significantly influences the molecule's electronic properties. libretexts.org

Key Effects of the CF₃ Group:

Increased Acidity: The primary effect of the CF₃ group is its strong negative inductive effect (-I effect). It pulls electron density away from the carboxyl group, which stabilizes the resulting carboxylate anion (R-COO⁻) formed upon deprotonation. uochemists.combyjus.com This stabilization makes the carboxylic acid more acidic (i.e., lowers its pKa) compared to its non-fluorinated analog, 2-ethyl-2-methylbutanoic acid. libretexts.orgyoutube.com

Chemical Stability: The CF₃ group itself is generally very stable and unreactive under most conditions. The carbon-fluorine bond is exceptionally strong, making defluorination reactions difficult. However, under highly acidic conditions, such as with fuming sulfuric acid, the trifluoromethyl group can sometimes be hydrolyzed to a carboxylic acid group, a reaction that can be used synthetically. nih.gov

Decarboxylative Reactions: In some advanced synthetic methods, the presence of the CF₃ group is the desired outcome. For instance, modern photoredox and copper catalysis methods have been developed for the decarboxylative trifluoromethylation of aliphatic carboxylic acids, though these are methods to form C-CF₃ bonds rather than reactions of a pre-existing α-trifluoromethyl carboxylic acid. nih.govacs.org

The table below compares the pKa values of acetic acid with related chloro- and fluoro-substituted acids, illustrating the powerful inductive effect of halogen substituents.

| Acid | Structure | pKa |

| Acetic Acid | CH₃COOH | 4.76 |

| Fluoroacetic Acid | FCH₂COOH | 2.59 |

| Chloroacetic Acid | ClCH₂COOH | 2.86 |

| Dichloroacetic Acid | Cl₂CHCOOH | 1.29 |

| Trichloroacetic Acid | Cl₃CCOOH | 0.65 |

| Trifluoroacetic Acid | CF₃COOH | 0.5 |

Data illustrates the inductive effect; the pKa of this compound is not specifically listed but is expected to be significantly lower (more acidic) than its non-fluorinated analog. libretexts.orgyoutube.com

Electron-Withdrawing Effects on Acidity and Reaction Pathways

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily due to the high electronegativity of the three fluorine atoms. rsc.orgmdpi.com This effect is transmitted through the sigma bonds of the molecule via the inductive effect. In this compound, the -CF3 group is located on the carbon atom alpha to the carboxyl group, which markedly increases the acidity of the carboxylic proton.

The strong inductive withdrawal of electron density by the -CF3 group polarizes the O-H bond of the carboxylic acid, facilitating the release of the proton (H+). This stabilization of the resulting carboxylate anion (conjugate base) leads to a significantly lower pKa value compared to its non-fluorinated analog, 2-methylbutyric acid. While the specific pKa for this compound is not widely documented, a comparison with related carboxylic acids clearly illustrates this trend. The pKa of trifluoroacetic acid (F3CCOOH) is 0.23, whereas acetic acid (CH3COOH) has a pKa of 4.74. hcpgcollege.edu.in This dramatic increase in acidity by several orders of magnitude highlights the potent electronic influence of the α-trifluoromethyl substituent.

Table 1: Comparison of pKa Values for Selected Carboxylic Acids This table illustrates the impact of electron-withdrawing groups on the acidity of carboxylic acids. The pKa value for this compound is an estimate based on these trends.

| Compound Name | Structure | pKa Value |

|---|---|---|

| Butyric Acid | CH₃CH₂CH₂COOH | ~4.82 |

| 2-Methylbutyric Acid | CH₃CH₂CH(CH₃)COOH | ~4.97 foodb.ca |

| Acetic Acid | CH₃COOH | 4.74 hcpgcollege.edu.in |

| Chloroacetic Acid | ClCH₂COOH | 2.86 hcpgcollege.edu.in |

| Trichloroacetic Acid | Cl₃CCOOH | 0.65 hcpgcollege.edu.in |

| Trifluoroacetic Acid | CF₃COOH | 0.23 hcpgcollege.edu.in |

| This compound | CH₃CH₂C(CF₃)(CH₃)COOH | Estimated 1.5 - 2.5 |

The powerful electron-withdrawing effect of the -CF3 group not only enhances acidity but also influences reaction pathways. The carbonyl carbon of the carboxylic acid becomes more electrophilic, making it more susceptible to attack by nucleophiles. However, the steric bulk of the tertiary α-carbon, crowded by a methyl, an ethyl, and a trifluoromethyl group, can present significant steric hindrance, potentially directing reactions away from the α-carbon and towards the carbonyl group itself. researchgate.netnih.gov

Nucleophilic and Electrophilic Substitution Pathways Involving Trifluoromethylated Centers

The reactivity of the trifluoromethylated center in this compound towards substitution reactions is dictated by a combination of strong electronic effects and significant steric hindrance.

Nucleophilic Substitution:

Direct nucleophilic substitution at the tertiary, trifluoromethyl-bearing carbon (an SN1 or SN2 reaction) is highly improbable.

SN2 Pathway: This pathway is blocked by severe steric hindrance from the ethyl, methyl, and carboxyl groups, preventing the necessary backside attack by a nucleophile.

SN1 Pathway: Formation of a tertiary carbocation at the α-position would be significantly destabilized by the potent electron-withdrawing effect of the adjacent -CF3 group, making this pathway energetically unfavorable.

Therefore, nucleophilic attack is far more likely to occur at the electrophilic carbonyl carbon of the carboxylic acid group, leading to classic derivatives such as esters, amides, or acid chlorides. sydney.edu.au It is also conceivable that under harsh basic conditions, elimination reactions (E2 or E1cb) could occur, leading to the formation of an alkene, though this would require a suitable leaving group and strong base.

Electrophilic Substitution:

Electrophilic substitution directly on the trifluoromethylated carbon is not a feasible pathway. However, we can consider electrophilic reactions at the α-carbon via an enol or enolate intermediate. The formation of an enolate by deprotonation of the α-hydrogen is not possible as there are no hydrogens on the α-carbon of this compound.

The trifluoromethyl group itself is highly resistant to electrophilic attack due to the low electron density on the carbon atom. The primary influence of the -CF3 group is its powerful deactivating effect on any nearby potential sites of electrophilic reaction. This deactivation arises from the inductive withdrawal of electron density, which makes the molecule less attractive to electron-seeking electrophiles. mdpi.com For example, electrophilic trifluoromethylation reactions, which aim to add a "CF3+" equivalent to a nucleophile, are notoriously difficult and require highly specialized hypervalent iodine reagents (like Togni reagents) or other potent sources. wikipedia.orgacs.org This inherent stability underscores the unlikelihood of the trifluoromethylated center in this compound participating in electrophilic substitution pathways.

Stereochemistry and Chirality of 2 Methyl 2 Trifluoromethyl Butyric Acid

Stereogenic Centers and Isomerism

The stereochemistry of 2-Methyl-2-trifluoromethyl-butyric acid is fundamentally defined by the presence of a stereogenic center and the resulting isomerism.

Configuration at the C2 Position

The carbon atom at the second position (C2) of the butyric acid chain in this compound is a stereogenic center. This is because it is bonded to four different substituents: a methyl group (-CH3), an ethyl group (-CH2CH3), a trifluoromethyl group (-CF3), and a carboxylic acid group (-COOH). The presence of this single chiral center means that the molecule can exist as a pair of enantiomers, designated as (R)-2-Methyl-2-trifluoromethyl-butyric acid and (S)-2-Methyl-2-trifluoromethyl-butyric acid. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

A racemic mixture, containing equal amounts of the (R) and (S) enantiomers, is optically inactive. The separation and characterization of these individual enantiomers are crucial for understanding their specific properties.

Diastereoselectivity in Synthetic Transformations

While specific research on the diastereoselective synthesis of this compound is not extensively documented in publicly available literature, general principles of diastereoselective synthesis involving trifluoromethylated compounds can be applied. When a molecule already containing a chiral center undergoes a reaction that creates a new stereocenter, the two resulting diastereomers are often formed in unequal amounts. This phenomenon is known as diastereoselectivity.

For instance, if this compound were to be used as a substrate in a reaction that introduces a second chiral center, the existing stereocenter at C2 would influence the stereochemical outcome at the new center. The bulky and electron-withdrawing nature of the trifluoromethyl group, along with the other substituents at the C2 position, would create a specific steric and electronic environment, favoring the approach of reagents from one face of the molecule over the other. This would lead to the preferential formation of one diastereomer. The degree of diastereoselectivity would depend on the nature of the reactants, the reaction conditions, and the specific chiral environment of the substrate.

Enantiomeric Resolution Methodologies in Research

The separation of the enantiomers of this compound is a critical step for studying their individual properties. Several methodologies can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For fluorinated compounds like this compound, polysaccharide-based chiral columns, such as those derived from cellulose (B213188) or amylose (B160209), have shown great utility. Recent studies on the separation of fluorinated liquid crystalline racemic esters have demonstrated the effectiveness of columns like amylose tris(3-chloro-5-methylphenylcarbamate) (ReproSil Chiral MIG) and cellulose tris(3,5-dichlorophenylcarbamate) (ReproSil Chiral MIC). mdpi.com These columns, used in either normal-phase (e.g., n-hexane/2-propanol) or reversed-phase (e.g., acetonitrile (B52724)/water) mode, could potentially be effective for resolving the enantiomers of this compound. mdpi.com The choice of mobile phase composition and flow rate would be critical parameters to optimize for achieving baseline separation. mdpi.com

Table 1: Potential Chiral HPLC Columns for Enantiomeric Separation

| Chiral Stationary Phase (CSP) | Potential Mobile Phase Systems | Principle of Separation |

|---|---|---|

| Amylose tris(3-chloro-5-methylphenylcarbamate) | n-hexane/2-propanol, acetonitrile/water | Differential interactions (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral polymer. |

Diastereomer Formation and Separation

A classic and effective method for resolving enantiomers is to convert them into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Since diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic retention), they can be separated by conventional techniques like crystallization or chromatography.

For a carboxylic acid like this compound, a common approach is esterification with a chiral alcohol, such as (-)-menthol or (+)-borneol, to form diastereomeric esters. These diastereomeric esters can then be separated using standard achiral chromatography (e.g., silica (B1680970) gel column chromatography or standard HPLC). Once separated, the individual diastereomeric esters can be hydrolyzed to yield the pure (R) and (S) enantiomers of the original acid.

Another powerful chiral auxiliary that has been successfully used for the resolution of carboxylic acids is 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). mdpi.com The racemic acid can be converted to diastereomeric esters of MαNP acid, which are often easily separable by HPLC on a standard silica gel column. mdpi.com

Spectroscopic and Analytical Research Methodologies

Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)

Spectroscopic methods are indispensable for determining the molecular structure of 2-Methyl-2-trifluoromethyl-butyric acid. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing insight into the chemical environment of specific nuclei.

¹H NMR Spectroscopy: In proton NMR (¹H NMR) of a related compound, 2-methylpropanoic acid, the hydrogen atoms exhibit distinct chemical shifts based on their local electronic environment. docbrown.info The acidic proton of the carboxyl group is typically the most deshielded, appearing far downfield in the 10-12 ppm range, often as a broad singlet due to hydrogen bonding. libretexts.org Protons on carbons adjacent to the carbonyl group are also deshielded and absorb in the 2-3 ppm region. libretexts.org For this compound, one would expect to see signals corresponding to the methyl and ethyl groups, with their chemical shifts and splitting patterns providing information about their connectivity. The presence of the electron-withdrawing trifluoromethyl group would likely cause a downfield shift for nearby protons.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The carbonyl carbon of a carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org The carbon atom of the trifluoromethyl group would show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The chemical shifts of the methyl and ethyl group carbons would also be observed, providing further structural confirmation. In the analogous 2-methylpropanoic acid, three distinct carbon signals are observed, corresponding to the carboxyl, methine, and equivalent methyl carbons. docbrown.info

¹⁹F NMR Spectroscopy: Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a unique identifier for the -CF₃ group and can be influenced by the surrounding molecular structure. nih.govspectrabase.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (Carboxyl) | 10-12 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| ¹H (Ethyl -CH₂) | ~2.0-2.5 | Quartet | Coupled to the methyl protons. |

| ¹H (Methyl -CH₃) | ~1.2 | Singlet | Attached to a quaternary carbon. |

| ¹H (Ethyl -CH₃) | ~1.0 | Triplet | Coupled to the methylene (B1212753) protons. |

| ¹³C (Carbonyl) | 160-180 | Singlet | Characteristic for carboxylic acids. |

| ¹³C (Quaternary C) | Varies | Quartet | Coupled to ¹⁹F. |

| ¹³C (Trifluoromethyl) | ~120-130 | Quartet | J-coupling with fluorine. |

| ¹³C (Ethyl -CH₂) | ~25-35 | Singlet | |

| ¹³C (Methyl -CH₃) | ~15-25 | Singlet | |

| ¹³C (Ethyl -CH₃) | ~10-15 | Singlet | |

| ¹⁹F (Trifluoromethyl) | Varies | Singlet | Chemical shift is relative to a standard like CFCl₃. |

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The carboxylic acid group has two particularly characteristic stretching absorptions. libretexts.org The C=O stretch of the carbonyl group typically appears as a strong, sharp band in the region of 1700-1725 cm⁻¹ for saturated carboxylic acids. The O-H stretch of the carboxyl group is a very broad absorption in the 2500-3300 cm⁻¹ region, often obscuring other C-H stretching bands. libretexts.org The presence of the trifluoromethyl group will introduce strong C-F stretching absorptions, typically found in the 1000-1350 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxyl) | Stretching | 2500-3300 | Broad, Strong |

| C=O (Carboxyl) | Stretching | 1700-1725 | Strong |

| C-F (Trifluoromethyl) | Stretching | 1000-1350 | Strong |

| C-H (Alkyl) | Stretching | 2850-2960 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. For this compound, electron ionization (EI) would likely lead to fragmentation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). libretexts.org The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns, such as the loss of CF₃ (M-69). The molecular ion peak, if observed, would confirm the molecular weight of the compound.

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) and Derivatization Strategies

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds. nih.gov Carboxylic acids can be challenging to analyze directly by GC due to their polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the column. To overcome these issues, derivatization is often employed.

Derivatization converts the polar carboxylic acid into a more volatile and less polar derivative. Common strategies include:

Esterification: The carboxylic acid is converted to its corresponding ester, often a methyl ester, using reagents like diazomethane, trimethylsilyldiazomethane (B103560) (TMS-DM), or BF₃/methanol. nih.gov For instance, the methyl ester of the related 2-methylbutanoic acid has been analyzed by GC. nist.gov

Silylation: The acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

Once derivatized, the resulting compound can be readily analyzed by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for identification and quantification. The choice of derivatization reagent and GC conditions, such as the type of column and temperature program, are critical for achieving good separation and accurate results. nih.govtcichemicals.com For example, trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) has been used for the rapid online derivatization of fatty acids for GC-MS analysis. nih.gov

Table 3: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Reagent | Derivative Formed | Key Advantages |

|---|---|---|

| Trimethylsilyldiazomethane (TMS-DM) | Methyl Ester | High recovery and less variation for unsaturated acids. nih.gov |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl Ester | Effective for various functional groups, volatile by-products. tcichemicals.com |

High-Performance Liquid Chromatography (HPLC)

No specific HPLC methods for the analysis of this compound were found in the available literature.

Advanced Characterization Techniques

Cyclic Voltammetry for Electrochemical Properties

No studies detailing the electrochemical properties or cyclic voltammetry of this compound are publicly available.

Raman and Photoluminescence Spectroscopy for Related Systems

There is no available research on the Raman or photoluminescence spectroscopy of this compound.

To fulfill the user's request accurately, dedicated laboratory research to determine these analytical and spectroscopic properties would be required.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules at the electronic level. These methods are routinely used to predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. fluorine1.ru For a molecule like 2-Methyl-2-trifluoromethyl-butyric acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can provide insights into the distribution of electron density, molecular orbital energies, and descriptors of chemical reactivity. researchgate.net

Studies on related fluorinated organic compounds and carboxylic acids have demonstrated that DFT can be effectively used to determine optimized molecular geometries and vibrational frequencies. fluorine1.ruresearchgate.net For instance, research on the O-trifluoromethylation of carboxylic acids has utilized DFT calculations to elucidate reaction mechanisms. nih.gov The presence of the highly electronegative trifluoromethyl group is expected to significantly influence the electronic properties of this compound, a phenomenon that can be quantitatively described by DFT. The theory can also be applied to understand the molecule's interaction with other chemical species, for example, in studies of microhydration and its effect on dissociation. researchgate.net

Conformational Analysis and Energy Minima

The presence of rotatable bonds in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima. High-resolution spectroscopic studies combined with quantum chemical calculations have been successfully used to analyze the conformational landscapes of partially fluorinated carboxylic acids. illinois.edu For example, a study on 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid revealed the presence of two dominant conformers, both in the Z form of the carboxylic acid group. illinois.edu

Similarly, for this compound, computational methods can predict the relative energies of different conformers arising from the rotation around the C-C and C-COOH bonds. It is generally observed in carboxylic acids that the syn conformation of the carboxyl group is energetically preferred over the anti conformation, although the presence of bulky substituents like the trifluoromethyl group could influence this preference. nih.govchemrxiv.org

A hypothetical conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting structure to map out the potential energy surface and identify the global and local energy minima.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Quantum chemical calculations are a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is of particular interest. acs.orgnih.gov

While direct predictions for this compound are not available, studies on other fluorinated organic molecules have established reliable computational protocols. digitellinc.com These methods often involve geometry optimization followed by the calculation of magnetic shielding constants, which are then converted to chemical shifts. For ¹⁹F NMR, scaling factors are sometimes applied to improve the accuracy of the predicted shifts. acs.orgnih.gov The chemical shift of the trifluoromethyl group in this compound would be a key feature in its ¹⁹F NMR spectrum. Research on perfluorinated carboxylic acids has shown that ¹⁹F chemical shifts can be predicted with reasonable accuracy. acs.org

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference Compound |

|---|---|---|---|

| ¹H | -CH₃ | ~1.3 | Tetramethylsilane (TMS) |

| ¹H | -CH₂- | ~1.8 | Tetramethylsilane (TMS) |

| ¹³C | -CF₃ | ~125 (quartet) | Tetramethylsilane (TMS) |

| ¹³C | Quaternary Carbon | ~45 | Tetramethylsilane (TMS) |

| ¹³C | -COOH | ~175 | Tetramethylsilane (TMS) |

| ¹⁹F | -CF₃ | ~ -70 | CFCl₃ |

Molecular Dynamics Simulations (if applicable for interactions with other molecules)

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov MD simulations model the movement of atoms over time based on a force field, which describes the potential energy of the system.

For carboxylic acids, MD simulations have been used to study their dimerization in aqueous solution and the interplay of hydrogen bonding and hydrophobic interactions. nih.gov In the context of this compound, MD simulations could be employed to investigate its aggregation behavior, its interaction with water molecules, and its partitioning between different phases. The simulations can reveal details about the structure of the solvation shell and the dynamics of hydrogen bonding between the carboxylic acid group and water. chemrxiv.orgacs.org

Theoretical Investigations of Fluorine Effects on Molecular Properties

The trifluoromethyl group is known to exert strong electronic effects on a molecule due to the high electronegativity of fluorine atoms. mdpi.com These effects can significantly alter the physical and chemical properties of the parent compound.

Influence on HOMO-LUMO Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. acs.org

The presence of a trifluoromethyl group generally leads to a lowering of both the HOMO and LUMO energy levels. However, the effect on the LUMO is typically more pronounced, resulting in a narrowing of the HOMO-LUMO gap. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive. acs.orgnih.gov For this compound, the electron-withdrawing nature of the CF₃ group is expected to decrease its HOMO-LUMO gap compared to its non-fluorinated analog, 2,2-dimethylbutyric acid. This would imply a higher electrophilicity for the fluorinated compound. Theoretical studies on fluorinated flavones have shown that the presence of a -CF₃ group increases the electrophilic properties of the molecules. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2,2-Dimethylbutyric acid (Hypothetical) | -6.5 | 1.5 | 8.0 |

| This compound (Hypothetical) | -7.2 | 0.5 | 7.7 |

Electrostatic and Steric Effects

The presence of a trifluoromethyl (-CF3) group at the alpha-position of this compound profoundly influences its electrostatic and steric properties. The -CF3 group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. wikipedia.orgnih.gov This has a significant impact on the electron distribution within the molecule.

The trifluoromethyl group's high electronegativity, often described as intermediate between that of fluorine and chlorine, leads to a considerable polarization of the C-CF3 bond. wikipedia.org This electronic pull increases the acidity of the carboxylic acid group compared to its non-fluorinated analogue, 2,2-dimethylbutyric acid. The electron-withdrawing nature of the -CF3 group stabilizes the resulting carboxylate anion upon deprotonation.

From a steric perspective, the trifluoromethyl group is considerably bulkier than a methyl group. researchgate.net Its steric demand has been reported to be comparable to that of an isopropyl or even a sec-butyl group. researchgate.netresearchgate.net This steric hindrance can influence the molecule's conformational preferences and its ability to interact with other molecules or surfaces. The origin of this steric hindrance is attributed not only to its size but also to the electrostatic repulsion between the negatively charged fluorine atoms and approaching nucleophiles. researchgate.net

Interestingly, the trifluoromethyl group is not a simple, inert bulky group. It can participate in noncovalent interactions, acting as both an electrophile and a nucleophile due to its polarizability. nih.gov The face of the carbon atom of the CF3 group can have a positive molecular electrostatic potential, allowing for interactions with nucleophiles. nih.gov

Table 1: Comparative Properties of Relevant Functional Groups

| Functional Group | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Steric Parameter (Taft's Es) |

| -H | 1.20 | 2.20 | 1.24 |

| -CH3 | 2.00 | 2.55 | 0.00 |

| -Cl | 1.80 | 3.16 | -0.97 |

| -CF3 | 2.44 | 3.36 | -1.16 |

| -CH(CH3)2 | 3.16 | 2.55 | -0.47 |

Note: The values in this table are generalized and can vary slightly depending on the computational method and molecular context. They are provided for comparative purposes.

Solubility Modeling and Solvent Interaction Studies

The solubility of this compound is dictated by a balance of competing intermolecular forces. The molecule possesses a polar carboxylic acid head, which is capable of acting as both a hydrogen bond donor and acceptor, and a nonpolar tail comprising the butyl chain and the trifluoromethyl group.

Generally, the solubility of carboxylic acids in water decreases as the length of the carbon chain increases. libretexts.orgsavemyexams.com This is due to the increasing dominance of the nonpolar, hydrophobic alkyl chain over the polar carboxylic acid group. While the methyl and ethyl groups of the butyric acid backbone contribute to its lipophilicity, the introduction of a trifluoromethyl group further enhances this characteristic. The -CF3 group is known to increase the lipophilicity of molecules. nih.govnih.govmdpi.com

The carboxylic acid group can engage in strong hydrogen bonding with protic solvents like water and alcohols. libretexts.orgsavemyexams.com However, the bulky and hydrophobic nature of the quaternary center, substituted with both a methyl and a trifluoromethyl group, is expected to hinder the solvation of the polar head.

In non-polar, aprotic solvents, the solubility is expected to be more favorable. The nonpolar interactions (van der Waals forces) between the alkyl chain and the trifluoromethyl group with the solvent molecules would be the primary driving force for dissolution. The trifluoromethyl group itself can have specific interactions with certain solvents. For instance, trifluorotoluene, a related compound, shows similar solvating properties to dichloromethane (B109758) for certain reactions. wikipedia.org

Table 2: Predicted Solubility Behavior of this compound

| Solvent Type | Predicted Solubility | Dominant Interactions |

| Polar Protic (e.g., Water, Ethanol) | Low to Moderate | Hydrogen bonding at the carboxylic acid group, counteracted by the large hydrophobic tail. |

| Polar Aprotic (e.g., Acetone, DMSO) | Moderate to High | Dipole-dipole interactions with the carboxylic acid and CF3 groups. |

| Nonpolar (e.g., Hexane, Toluene) | High | Van der Waals forces with the alkyl and trifluoromethyl groups. |

Note: This table represents a qualitative prediction based on general chemical principles.

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Routes

Current synthetic methods for α-trifluoromethyl carboxylic acids often rely on expensive reagents and harsh conditions. Future research will prioritize the development of greener, more efficient, and economically viable synthetic pathways.

Biocatalytic and Fermentation Methods: A significant area of future research involves harnessing enzymes or engineered microorganisms for the synthesis of 2-Methyl-2-trifluoromethyl-butyric acid. Drawing inspiration from fermentation methods developed for non-fluorinated analogues like 2-methyl-butyric acid, researchers could explore modifying bacterial strains. For instance, bacteria from the order Enterobacterales have been modified to produce 2-methyl-butyric acid, suggesting a potential pathway for producing its trifluoromethylated counterpart if appropriate fluorinated precursors are introduced. nih.govgoogle.com The development of such methods would offer a renewable and potentially more stereoselective route to the target molecule.

Catalytic Approaches from Simple Precursors: Research into novel catalytic systems that can construct the challenging quaternary carbon center is crucial. This includes exploring earth-abundant metal catalysis or organocatalysis to assemble the molecule from simpler, more readily available starting materials. Methods like the silver-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids, while currently not suitable for tertiary acids, could be adapted or re-envisioned with new catalytic systems to overcome this limitation. organic-chemistry.orgacs.org

Exploration of Novel Reactivity Patterns

The dense arrangement of a carboxylic acid, a methyl group, an ethyl group, and a trifluoromethyl group around a single carbon atom suggests that this compound may exhibit unique and unexplored reactivity.

Decarboxylative Cross-Coupling Reactions: Investigating the behavior of the compound under various decarboxylative conditions could yield novel trifluoromethylated alkanes. While direct decarboxylative trifluoromethylation of its precursor would be challenging, using the synthesized acid as a substrate in other cross-coupling reactions (e.g., photoredox-mediated couplings) could open new avenues for creating complex fluorinated molecules.

Derivatization and Functionalization: Future studies will likely focus on converting the carboxylic acid moiety into a wide array of other functional groups (amides, esters, alcohols). The electronic effect of the adjacent trifluoromethyl group could influence the reactivity of these derivatives in unexpected ways, leading to the discovery of new synthetic transformations.

Advanced Computational Modeling for Structure-Reactivity Relationships

The specific stereoelectronic properties imparted by the trifluoromethyl group are prime candidates for in-depth computational analysis.

DFT and Molecular Dynamics Simulations: Density Functional Theory (DFT) and other computational methods can be used to predict the compound's conformational preferences, acidity (pKa), and the transition states of its reactions. This modeling can help rationalize observed reactivity and guide the design of new experiments. For example, computational studies can predict the bond dissociation energies and reaction pathways, providing insight into how the trifluoromethyl group stabilizes or activates certain positions for chemical reactions.

Predictive Modeling for Catalyst Design: When developing new synthetic routes, computational tools can be employed to screen potential catalysts and predict their efficacy. By modeling the interaction between the substrate and a proposed catalyst, researchers can identify promising candidates for laboratory investigation, thereby accelerating the development of more efficient synthetic methods.

Integration into Automated Synthesis Platforms

As the demand for complex fluorinated molecules grows, particularly in drug discovery and materials science, the integration of this compound into automated synthesis platforms will be a key enabler.

Flow Chemistry Synthesis: Adapting batch synthesis methods to continuous flow processes offers significant advantages in terms of safety, scalability, and efficiency. Research has already demonstrated the successful use of flow chemistry for the synthesis of other α-trifluoromethylthiolated esters and amides from carboxylic acid precursors. nih.govacs.orgnih.gov Future work could develop a telescoped, continuous flow process starting from simple precursors to deliver this compound on a larger scale without the need for isolating intermediates.

High-Throughput Experimentation: Automated platforms can be used to rapidly screen a wide range of reaction conditions for the synthesis and derivatization of the title compound. This high-throughput approach can accelerate the discovery of novel reactivity and optimize reaction yields, making the compound and its derivatives more accessible for various applications.

Expanding its Role as a Versatile Chiral Auxiliary and Building Block in Emerging Fields

The chiral nature and the presence of the influential trifluoromethyl group make this compound a highly attractive building block for creating new chemical entities with tailored properties.

Chiral Auxiliary in Asymmetric Synthesis: Once resolved into its individual enantiomers, the compound could be used as a chiral auxiliary to control the stereochemistry of new reactions. The bulky and electronically distinct trifluoromethyl group could impart high levels of stereocontrol in reactions such as aldol (B89426) additions or alkylations.

Pharmaceutical and Agrochemical Scaffolds: The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance properties like metabolic stability and lipophilicity in drug candidates. acs.org Future research will undoubtedly involve incorporating the this compound scaffold into new pharmaceutical and agrochemical compounds to evaluate their biological activity.

Advanced Materials: The unique properties of fluorinated compounds are also of great interest in materials science. This building block could be incorporated into polymers or liquid crystals, where the trifluoromethyl group could influence properties such as thermal stability, dielectric constant, and surface energy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-2-trifluoromethyl-butyric acid, and how can reaction conditions be optimized to minimize impurities?

- Methodological Answer : Synthesis typically involves trifluoromethylation of pre-functionalized butyric acid derivatives. Key steps include controlling reaction temperature (e.g., -78°C for cryogenic stability of intermediates) and using catalysts like copper iodide to enhance yield. Impurities often arise from incomplete trifluoromethyl group incorporation; purification via recrystallization in ethanol/water mixtures or silica gel chromatography (eluent: hexane/ethyl acetate) is recommended . Monitor reaction progress using thin-layer chromatography (TLC) with UV detection at 254 nm.

Q. How can spectroscopic techniques (e.g., NMR, IR) be effectively employed to characterize the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the methyl group (δ ~1.2–1.5 ppm in ¹H NMR; δ ~20–25 ppm in ¹³C NMR) and trifluoromethyl resonance (¹⁹F NMR δ ~-60 to -70 ppm). Use deuterated DMSO or CDCl₃ as solvents.

- IR Spectroscopy : Confirm carboxylic acid functionality via O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹). The C-F bond in the trifluoromethyl group appears as strong absorptions near 1100–1200 cm⁻¹ .

Q. What stability considerations are critical for storing this compound in laboratory settings?